Historically, oxyquinoline sulfate was used for its antimicrobial properties. It exhibited activity against bacteria and fungi []. This led to its investigation as a potential treatment for various infections. However, due to safety concerns and the availability of more effective antibiotics, its use in human medicine has been discontinued.
Oxyquinoline sulfate can bind to metal ions, making it a chelating agent []. This property has potential applications in research, such as separating metals in solution or studying metal-protein interactions. However, other chelating agents may be preferred due to oxyquinoline sulfate's safety profile.
Some studies have shown that oxyquinoline sulfate can be genotoxic, meaning it can damage DNA []. This has raised concerns about its potential to cause cancer. However, the evidence is mixed, and further research is needed to understand the full extent of its genotoxic effects.
Despite the limitations mentioned above, oxyquinoline sulfate may still be used in some specific research applications. For instance, it can be used as a positive control in genotoxicity assays to validate the testing methods [].
Oxyquinoline sulfate, chemically known as 8-hydroxyquinoline sulfate, is a compound formed from oxyquinoline and sulfuric acid. Its molecular formula is , with a molecular weight of approximately 388.42 g/mol. This compound appears as a solid and is known for its solubility in water, which facilitates its use in various applications, particularly in medicinal and industrial contexts .
Oxyquinoline sulfate has been linked to several safety concerns, including:
Oxyquinoline sulfate generally exhibits mild reactivity. It does not act as a strong oxidizing or reducing agent but can participate in organic reactions as a catalyst. The compound can neutralize bases, generating heat, although significantly less than stronger acids. Its acidic nature is due to the presence of hydrogen ions when dissolved in water, resulting in solutions with a pH of less than 7 .
Oxyquinoline sulfate has demonstrated various biological activities, particularly as an antimicrobial agent. It acts as a biocide against bacteria and fungi, although the exact mechanism of action remains largely unknown . Additionally, it has been used in treating amoebiasis, but its application has been associated with allergic reactions in some patients . Toxicological studies indicate that it can cause symptoms such as anorexia and malaise upon exposure, highlighting the need for caution when handling the compound .
The synthesis of oxyquinoline sulfate typically involves the reaction of oxyquinoline with sulfuric acid. This process can be achieved through:
These methods allow for the production of oxyquinoline sulfate in varying purities depending on the specific conditions employed during synthesis .
Studies on the interactions of oxyquinoline sulfate reveal that it can form conjugates during metabolism. Approximately 60% of administered doses are excreted as glucuronide conjugates, while about 23% are excreted as sulfate conjugates . Additionally, it has shown moderate reactivity in skin sensitization tests, indicating potential allergic responses upon dermal exposure .
Oxyquinoline sulfate shares similarities with several other compounds, particularly those derived from quinoline structures. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Oxyquinoline | C9H7NO | Known for its biocidal properties; used extensively as a chelating agent. |
8-Hydroxyquinoline citrate | C9H7NO3 | A derivative used primarily in cosmetics and pharmaceuticals; less soluble than oxyquinoline sulfate. |
8-Hydroxyquinoline hydrochloride | C9H8ClNO | More soluble; used mainly for its antimicrobial properties but has different pharmacokinetics. |
8-Hydroxyquinoline salicylate | C15H13NO4 | Combines salicylic acid properties; used in topical applications for skin conditions. |
Oxyquinoline sulfate stands out due to its dual role as both an antimicrobial agent and a precursor for further chemical modifications, making it versatile across different applications .